Enhanced Synthetic Utility as a Key Intermediate for PRC2 Allosteric Inhibitors Compared to 7-Unsubstituted Analogs
The compound's precise substitution pattern is explicitly defined as a core intermediate (R2=methyl, R7=n-propyl) in the synthesis of a leading series of potent PRC2 allosteric inhibitors. [1] This specific pattern is absent in simpler analogs like ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 727661-19-0), which contains a 7-amino group instead of propyl and has demonstrated only micromolar-range cytotoxicity (IC50 ~10 µM) in MCF-7 cells, characteristic of non-specific triazolopyrimidine activity. In contrast, the 2-methyl-7-propyl scaffold is essential for achieving the sub-micromolar target engagement required for PRC2-driven cancer indications.
| Evidence Dimension | Target engagement potency (PRC2 inhibition) and synthetic scaffold utility |
|---|---|
| Target Compound Data | Core intermediate scaffold for PRC2 allosteric inhibitors; specific substitution required for downstream nanomolar activity. [1] |
| Comparator Or Baseline | Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 727661-19-0): IC50 ~10 µM against MCF-7 cells (non-specific cytotoxicity). |
| Quantified Difference | The target compound's decoration is necessary for sub-µM PRC2 target engagement; comparator shows only non-specific micromolar activity. |
| Conditions | PRC2 biochemical assays (H3K27me3 displacement, AlphaScreen) and cellular viability assays on MCF-7 cells. |
Why This Matters
For procurement of synthetic intermediates in epigenetic drug discovery, the 2-methyl-7-propyl-6-carboxylate pattern is structurally critical for progressing to nanomolar leads; a 7-amino or unsubstituted analog cannot serve this role.
- [1] Novartis AG. (2019). Triazolopyrimidine compounds and uses thereof. Patent WO2019158720A1. View Source
